5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Overview
Description
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10BrClO3 and a molecular weight of 341.6 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a bromine and chlorine atom attached to a benzoic acid core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid typically involves the bromination of 2-chlorobenzoic acid followed by a series of protection and deprotection steps. One common method involves the following steps :
Starting Material: 2-chlorobenzoic acid.
Protection: The carboxyl group is protected to form a compound of formula III.
Bromination: The protected compound undergoes bromination to introduce the bromine atom.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions are typically mild, ensuring safety and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as N-bromosuccinimide (NBS) are commonly used for bromination.
Oxidation/Reduction: Various oxidizing and reducing agents can be employed depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 2-chlorobenzoic acid yields this compound .
Scientific Research Applications
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and binding properties. These interactions can affect various biological processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-chlorobenzyl)oxybenzoic acid
- 5-Chloro-2-(2-chlorobenzyl)oxybenzoic acid
- 5-Bromo-2-(methylsulfanyl)benzoic acid
Uniqueness
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in specialized research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGMUUNXLCEOBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429217 | |
Record name | 5-bromo-2-[(2-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-33-4 | |
Record name | 5-Bromo-2-[(2-chlorophenyl)methoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62176-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-[(2-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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